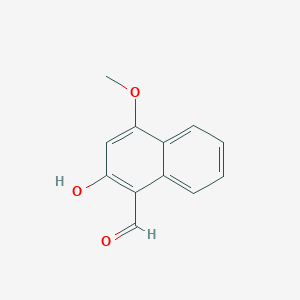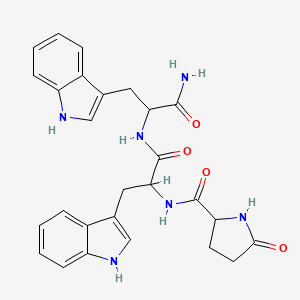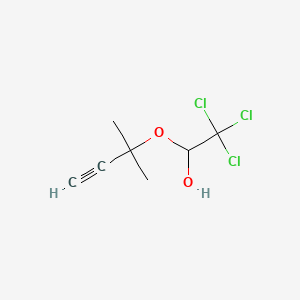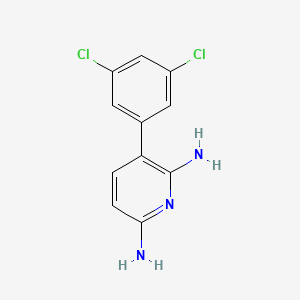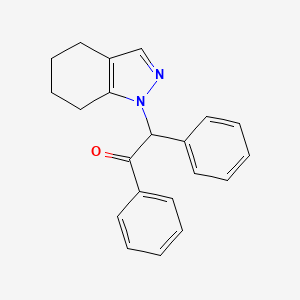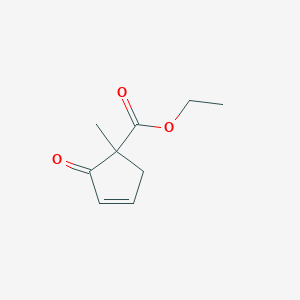
Ethyl 1-methyl-2-oxocyclopent-3-ene-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-methyl-2-oxocyclopent-3-ene-1-carboxylate is an organic compound with the molecular formula C9H12O3. It is a derivative of cyclopentanone and is characterized by the presence of an ethyl ester group, a methyl group, and a ketone functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-methyl-2-oxocyclopent-3-ene-1-carboxylate typically involves the esterification of cyclopentanone derivatives. One common method is the reaction of cyclopentanone with ethyl chloroformate in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts, such as Lewis acids, can further enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 1-methyl-2-oxocyclopent-3-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of esters or amides.
Applications De Recherche Scientifique
Ethyl 1-methyl-2-oxocyclopent-3-ene-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex cyclic compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.
Mécanisme D'action
The mechanism of action of Ethyl 1-methyl-2-oxocyclopent-3-ene-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, undergoing enzymatic transformations that lead to the formation of biologically active metabolites. These metabolites can then interact with cellular receptors or other molecular targets, modulating various biochemical pathways.
Comparaison Avec Des Composés Similaires
Ethyl 1-methyl-2-oxocyclopent-3-ene-1-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-methyl-4-oxocyclopent-2-ene-1-carboxylate: This compound has a similar structure but differs in the position of the methyl and ketone groups.
Methyl cyclopent-3-ene-1-carboxylate: This compound lacks the ethyl ester group and has a different substitution pattern on the cyclopentane ring.
Ethyl 2-oxocyclopentanecarboxylate: This compound has a similar ester and ketone functional group but differs in the position of the substituents on the cyclopentane ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs.
Propriétés
Numéro CAS |
51965-90-3 |
|---|---|
Formule moléculaire |
C9H12O3 |
Poids moléculaire |
168.19 g/mol |
Nom IUPAC |
ethyl 1-methyl-2-oxocyclopent-3-ene-1-carboxylate |
InChI |
InChI=1S/C9H12O3/c1-3-12-8(11)9(2)6-4-5-7(9)10/h4-5H,3,6H2,1-2H3 |
Clé InChI |
JOAYFOUJVVWJOK-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1(CC=CC1=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


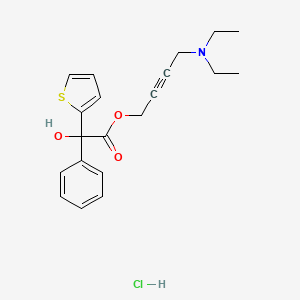
![1-(2-Chloroethyl)-3-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]urea](/img/structure/B13998168.png)
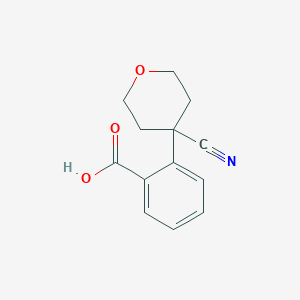



![4-[Aziridin-1-yl-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)oxyphosphoryl]oxy-1-hydroxy-2,2,6,6-tetramethylpiperidine](/img/structure/B13998189.png)

